1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde

描述

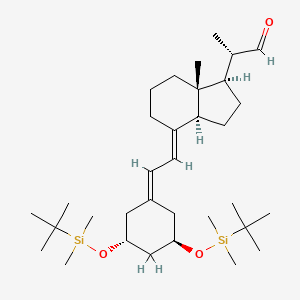

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is a synthetic derivative of Paricalcitol, a vitamin D analog. This compound is primarily used in biochemical research, particularly in the study of vitamin D metabolism and its effects on various biological systems . The molecular formula of this compound is C₃₃H₆₀O₃Si₂, and it has a molecular weight of 561.0 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde involves multiple steps, starting from ParicalcitolThe reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the product’s quality .

化学反应分析

Types of Reactions

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Tetrabutylammonium fluoride, hydrochloric acid, and other deprotecting agents.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of primary alcohol derivatives.

Substitution: Formation of deprotected or differently protected derivatives.

科学研究应用

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is used in various scientific research applications, including:

Chemistry: Studying the reactivity and stability of silyl-protected compounds.

Biology: Investigating the role of vitamin D analogs in cellular processes and gene expression.

Medicine: Exploring potential therapeutic applications of vitamin D analogs in treating diseases such as osteoporosis and chronic kidney disease.

Industry: Developing new synthetic routes and production methods for vitamin D analogs.

作用机制

The mechanism of action of 1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde involves its conversion to active metabolites that interact with the vitamin D receptor. This interaction leads to the modulation of gene expression and regulation of calcium and phosphate homeostasis. The compound’s effects are mediated through the activation of specific signaling pathways and transcription factors .

相似化合物的比较

Similar Compounds

Paricalcitol: The parent compound, used as a vitamin D analog in clinical settings.

Calcitriol: Another vitamin D analog with similar biological activity.

Doxercalciferol: A synthetic vitamin D analog used in the treatment of secondary hyperparathyroidism.

Uniqueness

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde is unique due to its specific silyl protection and aldehyde functionalization, which provide distinct chemical properties and reactivity. These modifications make it a valuable tool in biochemical research for studying the metabolism and function of vitamin D analogs .

生物活性

1,3-Di-O-tert-butyldimethylsilyl Paricalcitol 18-Aldehyde (CAS No. 1257126-71-8) is a synthetic derivative of Paricalcitol, a vitamin D analog known for its role in regulating calcium and phosphate metabolism. This compound is primarily utilized in biochemical research to explore the biological effects of vitamin D analogs on various cellular processes and metabolic pathways.

This compound features a unique silyl protection and aldehyde functionalization, enhancing its stability and reactivity compared to its parent compound, Paricalcitol. The synthesis typically involves multiple steps starting from Paricalcitol, utilizing anhydrous solvents under inert atmospheric conditions to prevent contamination from moisture and oxygen .

Table 1: Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal |

| Molecular Formula | C27H46O3Si2 |

| Molecular Weight | 482.84 g/mol |

| CAS Number | 1257126-71-8 |

The biological activity of this compound is primarily mediated through its interaction with the vitamin D receptor (VDR). Upon conversion to active metabolites, it modulates gene expression linked to calcium homeostasis and cellular proliferation. The compound activates specific signaling pathways that influence various biological processes including cell differentiation and immune response .

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity relevant to several medical conditions:

1. Osteoporosis Treatment

- Case Study : In vitro studies demonstrated that vitamin D analogs like Paricalcitol enhance osteoblast differentiation while inhibiting osteoclast formation. This dual action aids in maintaining bone density and preventing osteoporosis-related fractures.

2. Chronic Kidney Disease

- Research Findings : Clinical trials have shown that vitamin D analogs can reduce secondary hyperparathyroidism in patients with chronic kidney disease by lowering parathyroid hormone levels and improving mineral metabolism .

3. Cancer Research

- Study Overview : Recent studies suggest that vitamin D analogs may play a role in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth through VDR-mediated pathways .

Comparative Analysis with Similar Compounds

To understand the distinctiveness of this compound, it is essential to compare it with other vitamin D analogs:

Table 2: Comparison of Vitamin D Analogs

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| Paricalcitol | VDR activation; calcium metabolism | Chronic kidney disease |

| Calcitriol | Direct VDR activation | Osteoporosis; rickets |

| Doxercalciferol | VDR activation; reduced parathyroid hormone | Secondary hyperparathyroidism |

| This compound | Enhanced stability; targeted delivery | Research applications |

属性

IUPAC Name |

(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H60O3Si2/c1-24(23-34)29-17-18-30-26(14-13-19-33(29,30)8)16-15-25-20-27(35-37(9,10)31(2,3)4)22-28(21-25)36-38(11,12)32(5,6)7/h15-16,23-24,27-30H,13-14,17-22H2,1-12H3/b26-16+/t24-,27-,28-,29-,30+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLHFLFQOZBNDD-ABTDTXQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731124 | |

| Record name | 2-[(1R,3R,7E,17beta)-1,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-9,10-secoestra-5,7-dien-17-yl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257126-71-8 | |

| Record name | 2-[(1R,3R,7E,17beta)-1,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-9,10-secoestra-5,7-dien-17-yl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。